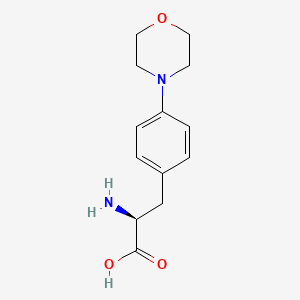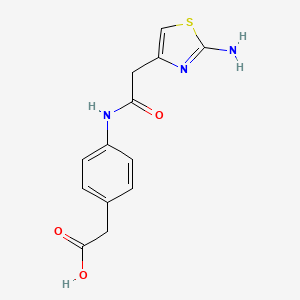
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its rigidity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride typically involves the use of adamantane derivatives as starting materials. One common method involves the reaction of adamantane with glycine derivatives under acidic conditions to form the desired product . The reaction conditions often include the use of strong acids such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantanone derivatives, while substitution reactions can produce a variety of N-substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conformationally restricted peptidomimetics.
Biology: The compound can be used to study the effects of rigid hydrophobic moieties on biological activity.
Industry: The compound’s stability makes it useful in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride exerts its effects is primarily through its interaction with biological targets. The adamantane moiety provides rigidity and hydrophobicity, which can enhance the binding affinity to certain receptors or enzymes. The aminoacetic acid portion can interact with active sites, potentially inhibiting or modulating the activity of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adamantan-1-ylmethanamine hydrochloride
- 1-Adamantan-1-yl-3-dimethylamino-propan-1-one hydrochloride
- (1R)-1-(Adamantan-1-yl)ethan-1-amine hydrochloride
Uniqueness
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is unique due to its combination of the adamantane moiety with an aminoacetic acid structure. This combination provides both rigidity and functional versatility, making it a valuable compound for various applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
(2S)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUMSMIQNBXML-FQPTWHMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)











